molecular formula C12H15NO5 B1287988 3-(N-Boc-amino)-5-hydroxybenzoic Acid CAS No. 232595-59-4

3-(N-Boc-amino)-5-hydroxybenzoic Acid

Cat. No.: B1287988
CAS No.: 232595-59-4
M. Wt: 253.25 g/mol
InChI Key: KSTCXQVSGVVIAO-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-5-hydroxybenzoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a hydroxyl group on a benzoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under acidic conditions .

Scientific Research Applications

3-(N-Boc-amino)-5-hydroxybenzoic Acid has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.

Mode of Action

The compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . This suggests that the compound interacts with its targets through the formation of amide bonds, which are common in peptide and protein structures.

Biochemical Pathways

Given its role in dipeptide synthesis , it can be inferred that it may influence protein synthesis and related biochemical pathways.

Result of Action

Given its role in dipeptide synthesis , it can be inferred that it may influence the structure and function of peptides and proteins.

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Future Directions

: Ming Chen and Xihan Yu, “tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis,” RSC Advances, 2021, 33, 203–303

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under specific conditions . This interaction is crucial for the synthesis of complex peptides and proteins, as it ensures the correct sequence and structure of the final product.

Cellular Effects

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise control of peptide synthesis, which can impact cell function by modulating the availability of specific peptides and proteins . Additionally, the compound’s interactions with cellular enzymes can affect metabolic pathways and energy production, further influencing cellular function and health.

Molecular Mechanism

The molecular mechanism of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid involves its role as a protecting group for amino acids. The Boc group is added to amino acids under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid, which leads to the formation of the free amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its Boc group can be selectively removed under acidic conditions . Long-term studies have shown that the compound can maintain its protective function for extended periods, allowing for the synthesis of complex peptides and proteins without degradation .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including acute toxicity and chronic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid, which are involved in the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic activity and energy production.

Transport and Distribution

Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects on amino groups . The compound’s distribution is influenced by its solubility and stability, which can affect its accumulation in different tissues and organs.

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid is primarily determined by its interactions with cellular enzymes and transporters. The compound is often localized to areas where peptide synthesis and modification occur, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its function as a protecting group, as it ensures the correct modification and synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-5-hydroxybenzoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group is added to the amino group through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-5-hydroxybenzoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine after Boc deprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Boc-amino)-5-hydroxybenzoic Acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group on the benzoic acid backbone. This combination allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTCXQVSGVVIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592787
Record name 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232595-59-4
Record name 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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